An In-Depth Technical Guide to 1,3-Difluoro-2-methyl-5-nitrobenzene (CAS Number 170572-48-2)
An In-Depth Technical Guide to 1,3-Difluoro-2-methyl-5-nitrobenzene (CAS Number 170572-48-2)
A Note to the Researcher: Comprehensive, publicly available data regarding the synthesis, specific applications, and experimental spectral characterization of 1,3-Difluoro-2-methyl-5-nitrobenzene (CAS 170572-48-2) is limited. This guide has been constructed by leveraging information on its commercially available status, safety data, and by drawing scientifically grounded inferences from the well-documented chemistry of closely related fluoronitroaromatic compounds. The synthesis protocol described is a representative method for the nitration of the logical precursor, and the discussion on reactivity and potential applications is based on established principles in medicinal and process chemistry.
Introduction
1,3-Difluoro-2-methyl-5-nitrobenzene, also known by its synonym 2,6-Difluoro-4-nitrotoluene, is a substituted aromatic compound of interest to researchers in medicinal chemistry and drug development. Its structure, featuring a trifunctionalized benzene ring with fluorine, methyl, and nitro groups, presents a versatile scaffold for the synthesis of more complex molecules. The strategic placement of two fluorine atoms can significantly influence the physicochemical and pharmacological properties of a parent molecule, a common strategy in modern drug design to enhance metabolic stability, binding affinity, and membrane permeability.[1] This guide provides a technical overview of its properties, a plausible synthetic route, expected reactivity, and potential applications as a key building block in pharmaceutical research.
Physicochemical and Safety Data
A summary of the known physical, chemical, and safety information for 1,3-Difluoro-2-methyl-5-nitrobenzene is presented below.
| Property | Value | Source |
| CAS Number | 170572-48-2 | [2] |
| Molecular Formula | C₇H₅F₂NO₂ | |
| Molecular Weight | 173.12 g/mol | |
| Synonym | 2,6-Difluoro-4-nitrotoluene | |
| Identified Uses | Laboratory chemicals, manufacture of substances | [2] |
Safety and Handling: [2] 1,3-Difluoro-2-methyl-5-nitrobenzene is classified as harmful and an irritant. Appropriate personal protective equipment (PPE), including safety goggles with side-shields, protective gloves, and impervious clothing, should be worn when handling this compound. Work should be conducted in a well-ventilated area, preferably a chemical fume hood, to avoid inhalation of vapors or dust.[2]
GHS Hazard Statements:
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H302: Harmful if swallowed.
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H315: Causes skin irritation.
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H319: Causes serious eye irritation.
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H335: May cause respiratory irritation.
Storage: The compound should be stored in a tightly sealed container in a cool, well-ventilated area, away from direct sunlight and sources of ignition.[2]
Synthesis and Mechanistic Considerations
The most logical and industrially relevant synthetic route to 1,3-Difluoro-2-methyl-5-nitrobenzene is the electrophilic nitration of 1,3-difluoro-2-methylbenzene (2,6-difluorotoluene). The regiochemical outcome of this reaction is governed by the directing effects of the substituents on the aromatic ring.
Directing Effects:
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Methyl Group (-CH₃): An activating, ortho, para-director.
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Fluorine Atoms (-F): Deactivating, ortho, para-directors.
The interplay between the activating methyl group and the deactivating but ortho, para-directing fluorine atoms, along with steric hindrance, determines the position of the incoming nitro group. While the fluorine atoms direct towards the C3, C4, and C5 positions, and the methyl group directs towards the C3, C4, and C5 positions, the formation of the 4-nitro isomer (the target compound) is plausible. However, some literature suggests that the 3-nitro isomer may be the major product under standard nitrating conditions.[3] Achieving a high yield of the desired 4-nitro isomer may, therefore, require specific catalytic systems or reaction conditions that are not widely published.
Caption: Plausible synthesis via electrophilic nitration.
Representative Experimental Protocol: Nitration of 2,6-Difluorotoluene
This protocol is a general method for the nitration of 2,6-difluorotoluene and may require optimization to favor the formation of the 4-nitro isomer.[3]
Materials:
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2,6-Difluorotoluene
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Concentrated Nitric Acid (90%)
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Concentrated Sulfuric Acid (98%)
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Ice
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Dichloromethane or Ethyl Acetate
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Saturated Sodium Bicarbonate Solution
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Brine
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Anhydrous Sodium Sulfate or Magnesium Sulfate
Procedure:
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In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, add concentrated sulfuric acid (2.0 - 3.0 equivalents).
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Cool the flask in an ice bath to 0-5 °C.
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Slowly add concentrated nitric acid (1.1 - 1.5 equivalents) dropwise to the cold sulfuric acid with continuous stirring, ensuring the temperature remains below 10 °C.
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Once the nitrating mixture is prepared and cooled, add 2,6-difluorotoluene (1.0 equivalent) dropwise via the dropping funnel to the stirred mixture. Control the rate of addition to maintain the internal temperature between 0 and 10 °C.
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After the addition is complete, continue to stir the reaction mixture at 0-10 °C for 30 minutes to 4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
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Upon completion, carefully pour the reaction mixture onto ice-water to quench the reaction and precipitate the product.
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Extract the product with dichloromethane or ethyl acetate.
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Wash the organic layer sequentially with water, saturated sodium bicarbonate solution, and brine.
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Dry the organic phase over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
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Purify the crude product by column chromatography or recrystallization to isolate the desired isomer(s).
Reactivity and Potential Applications in Drug Development
The chemical reactivity of 1,3-Difluoro-2-methyl-5-nitrobenzene is dictated by its functional groups, making it a valuable intermediate in multi-step syntheses.
Caption: Primary transformations of the title compound.
Reduction of the Nitro Group: The nitro group can be readily reduced to an amine functionality using standard reducing agents such as catalytic hydrogenation (e.g., H₂ over Pd/C) or metal-acid combinations (e.g., SnCl₂ in HCl). The resulting 3,5-difluoro-4-methylaniline is a primary aromatic amine, a crucial precursor for the synthesis of a wide range of bioactive molecules, including heterocycles, amides, and sulfonamides.
Nucleophilic Aromatic Substitution (SNA_r): The electron-withdrawing nature of the nitro group and the fluorine atoms activates the aromatic ring towards nucleophilic aromatic substitution. A fluorine atom, particularly one positioned ortho or para to the nitro group, can be displaced by a variety of nucleophiles, such as amines, alkoxides, or thiolates. This reaction provides a powerful method for introducing further diversity into the molecular scaffold.
Applications as a Pharmaceutical Intermediate: While specific examples citing CAS 170572-48-2 are not prevalent in public literature, compounds with this substitution pattern are of high interest in drug discovery. The 2,6-difluoro-4-nitrotoluene moiety can serve as a foundational fragment for the synthesis of kinase inhibitors, GPCR modulators, and other targeted therapies. The fluorine atoms can modulate the pKa of nearby functional groups, improve metabolic stability by blocking sites of oxidation, and enhance binding interactions with target proteins. The aniline derived from this compound is a particularly useful synthon for building more complex drug candidates.
Conclusion
1,3-Difluoro-2-methyl-5-nitrobenzene is a valuable, albeit not extensively documented, building block for organic synthesis, particularly within the pharmaceutical industry. Its synthesis via the nitration of 2,6-difluorotoluene is a plausible route, though control of regioselectivity is a key consideration. The compound's reactivity, centered around the reduction of the nitro group and nucleophilic aromatic substitution, allows for its elaboration into a diverse range of more complex molecules. For researchers and drug development professionals, this compound represents a strategic starting material for the introduction of a fluorinated toluene scaffold into novel therapeutic agents. Further research into its specific applications and the development of optimized synthetic protocols would be of significant value to the scientific community.
References
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The Versatility of 2,6-Difluoro-4-nitrophenol in Modern Chemical Synthesis. NINGBO INNO PHARMCHEM CO.,LTD. [Link]
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Allfluoro Pharmaceutical Co .Ltd. ChemBuyersGuide.com, Inc. [Link]
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Applications of Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry. [Link]






